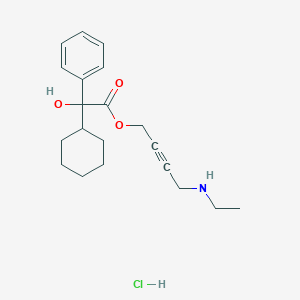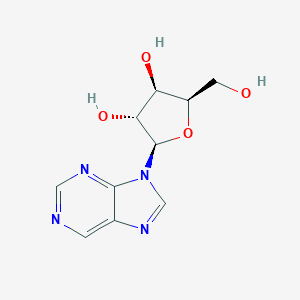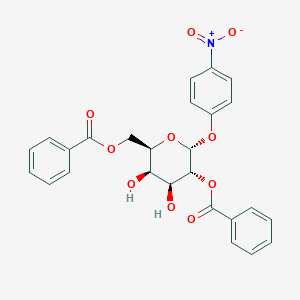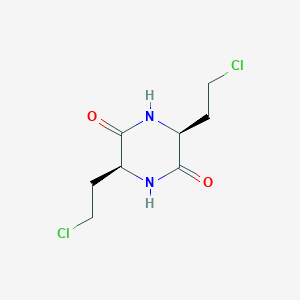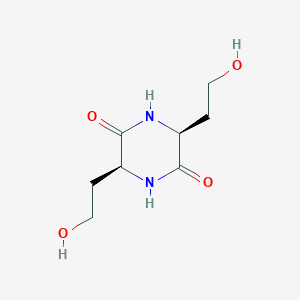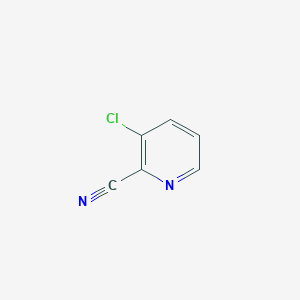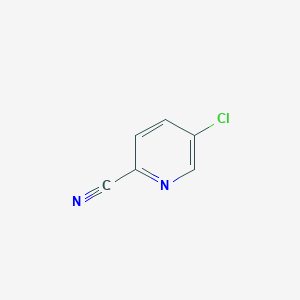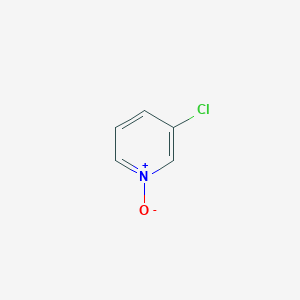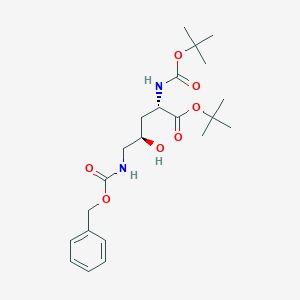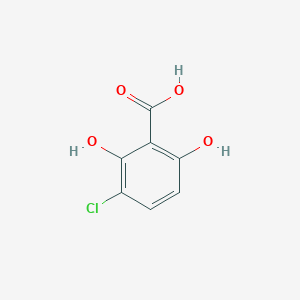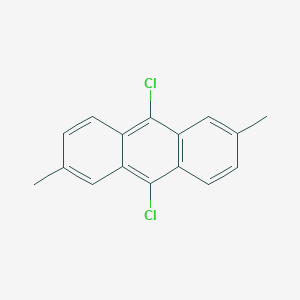
9,10-Dichloro-2,6-dimethylanthracene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated anthracene derivatives typically involves direct chlorination of anthracene or its methylated derivatives under controlled conditions. One approach to synthesize related compounds involves the photocatalytic carbon-carbon bond formation of 9,10-dimethylanthracene (DMA) in chloroform, highlighting a method that could be adapted for the synthesis of 9,10-Dichloro-2,6-dimethylanthracene by changing the chlorination step (Ohkubo et al., 2006).
Molecular Structure Analysis
The molecular structure of 9,10-Dichloro-2,6-dimethylanthracene would feature chloro and methyl groups as substituents on the anthracene backbone, affecting its electronic and spatial configuration. Studies on similar molecules, such as 9,10-dihydro-9,10-diboraanthracene derivatives, provide insight into how substitutions can alter molecular structure, including bending and planarity of the molecule due to steric interactions, which could also apply to chlorinated derivatives (Müller et al., 1995).
Chemical Reactions and Properties
9,10-Dichloro-2,6-dimethylanthracene may undergo various chemical reactions, including further substitution, addition, and redox reactions. The chloro groups, in particular, could make it a precursor for further functionalization. For example, nitration reactions of similar compounds like 9,10-dimethylanthracene have been studied, indicating potential pathways for further chemical modification of chlorinated anthracenes (Suzuki et al., 1974).
Physical Properties Analysis
The introduction of chloro and methyl groups into the anthracene molecule alters its physical properties, such as solubility, melting point, and photophysical behavior. Studies on similar compounds, like 2,6-dimethylanthracene and its derivatives, can shed light on how these substituents affect the physical properties of the molecule, including its photoluminescence and crystal structure, which are important for applications in optoelectronics and materials science (Gong et al., 2010).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Chemical Compounds
Chemical compounds, including polycyclic aromatic hydrocarbons and their derivatives, are widely studied for various scientific applications. These include:
Chemical Analysis and Environmental Studies : Compounds similar to 9,10-Dichloro-2,6-dimethylanthracene are often subjects of environmental toxicology studies. For instance, the toxicological profiles and environmental behaviors of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) are extensively reviewed to understand their impact on ecosystems and human health (Islam et al., 2017).
Carcinogenesis and Toxicology : The carcinogenic and toxicological effects of various chemical carcinogens, including specific anthracene derivatives, are studied to assess their impact on living organisms. Research into compounds like 9,10-Dimethyl-1,2-benz(a)anthracene provides insights into the mechanisms of carcinogenesis and potential preventive strategies (Sabes et al., 1963).
Biomedical Applications : The potential therapeutic effects of compounds extracted from natural sources, such as Eleutherococcus senticosus, against various types of cancer, demonstrate the interest in chemical compounds for pharmaceutical applications. These include examining the effects on experimentally induced tumors, highlighting the broader scope of chemical compounds in medical research (Bespalov et al., 1993).
Material Science and Engineering : The physical and chemical properties of various compounds are explored for applications in material science, including the development of new materials with specific characteristics suitable for industrial, technological, and environmental applications.
Eigenschaften
IUPAC Name |
9,10-dichloro-2,6-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPFHAUJGCSBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393211 | |
| Record name | 9,10-dichloro-2,6-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dichloro-2,6-dimethylanthracene | |
CAS RN |
887354-46-3 | |
| Record name | 9,10-Dichloro-2,6-dimethylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-dichloro-2,6-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



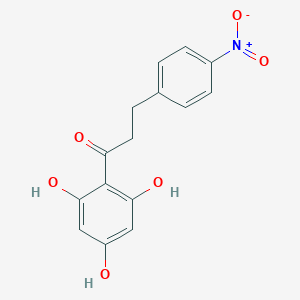
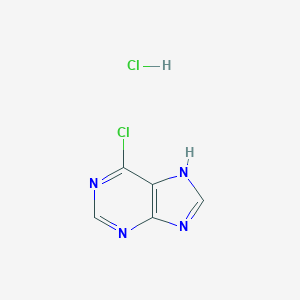
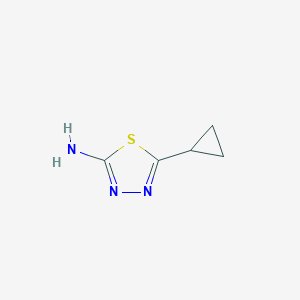
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
